molecular formula C17H32N2O6S B1675469 Lincomycin-B CAS No. 2520-24-3

Lincomycin-B

カタログ番号 B1675469
CAS番号: 2520-24-3
分子量: 392.5 g/mol
InChIキー: DZSDDKNXMARQMJ-NUFQGRFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The main problem in the fermentation of Lincomycin is the high content of Lincomycin B, which is a by-product of insufficient methylation by S-adenosylmethionine (SAM) dependent methyltransferase . The content of Lincomycin B was decreased from 4.04% to 0.75% and from 8.20% to 5.78% by the addition of NaCl as an osmotic regulator in flask and 15 L bioreactor fermentation, respectively .


Molecular Structure Analysis

The structure of Lincomycin can be divided into two parts, a pyrrolidine derivative and a six-atom sugar ring (methylthiolincosamide), which are linked via an amide bond in the central part of the molecule .


Chemical Reactions Analysis

The synthesis of methyl donor (SAM) and sulfur donor of Lincomycin (ergothioneine and mycothiol) were increased at the metabolite level and transcription level under osmotic stimulation . The transcription of genes involved in sulfur assimilation (tauA, ssuA1B1C1) and Lincomycin biosynthesis were also up-regulated significantly .

科学的研究の応用

Lincosamides in Scientific Research

Antimicrobial Activity and Resistance

Lincosamides, such as clindamycin, have a broad spectrum of antimicrobial activity. This group is effective against Gram-positive aerobes/anaerobes, Gram-negative anaerobes, and select protozoa and fungi. Despite over 40 years of clinical use, the specter of resistance by an increasing number of microorganisms is a growing concern, highlighting the need for ongoing research into resistance mechanisms and mitigation strategies (Guay, 2007).

Pharmacokinetics and Therapeutic Monitoring

The pharmacokinetics of vancomycin, another significant antibiotic in managing severe Gram-positive infections, has been extensively studied. Understanding vancomycin's pharmacokinetic behavior in special patient subpopulations through therapeutic drug monitoring (TDM) and population pharmacokinetic (PPK) models is crucial for optimizing dosing strategies to avoid therapeutic failure and minimize toxicity (Monteiro et al., 2018).

Alternative Therapeutic Uses

Lincosamides and related antibiotics, like macrolides, have been explored for their potential in treating malaria, particularly in contexts where resistance to conventional antimalarials is a problem. These antibiotics offer an interesting alternative due to their similar mechanism of action to tetracyclines, making them suitable for use in children and pregnant women (Gaillard et al., 2016).

Safety and Probiotic Research

The safety of lactic acid bacteria (LAB), which include strains resistant to lincosamides, is a significant area of research, especially concerning their use as probiotics. While LAB have a long history of safe use in foods, the potential for horizontal transfer of antibiotic resistance genes to pathogenic bacteria necessitates a careful assessment of the risks and benefits associated with their use (Salminen et al., 1998).

将来の方向性

The sequential optimization strategy in the study provides powerful means for the enhancement of Lincomycin A with less by-product . Osmotic stress reduced the concentration of Lincomycin B, which could also help reduce fermentation by-product yields in other actinobacteria . This may provide more genetically modified targets for overproduction of Lincomycin and other sulfur-containing secondary metabolites .

特性

IUPAC Name

(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSDDKNXMARQMJ-AVXYAQEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lincomycin-B

CAS RN

2520-24-3
Record name Lincomycin-B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002520243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINCOMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ372F94WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lincomycin-B
Reactant of Route 2
Reactant of Route 2
Lincomycin-B
Reactant of Route 3
Lincomycin-B
Reactant of Route 4
Lincomycin-B
Reactant of Route 5
Lincomycin-B
Reactant of Route 6
Lincomycin-B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。